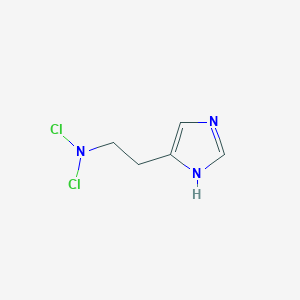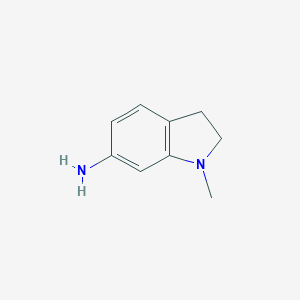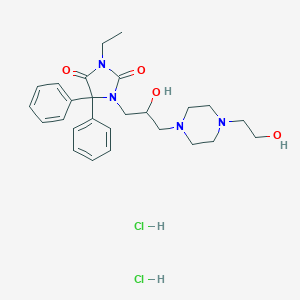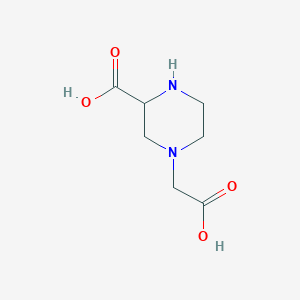
4-(Carboxymethyl)piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Carboxymethyl)piperazine-2-carboxylic acid (CMP) is a derivative of piperazine and is widely used in the field of biochemistry and medicinal chemistry. It is a carboxylic acid that has two carboxyl groups, which makes it an important compound for various applications. CMP has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
4-(Carboxymethyl)piperazine-2-carboxylic acid acts as a chelating agent for metal ions, which makes it an important compound for various biochemical reactions. 4-(Carboxymethyl)piperazine-2-carboxylic acid forms a complex with metal ions, which stabilizes the metal ion and prevents it from reacting with other molecules. 4-(Carboxymethyl)piperazine-2-carboxylic acid can also act as a proton donor or acceptor, depending on the pH of the solution.
Biochemical And Physiological Effects
4-(Carboxymethyl)piperazine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. 4-(Carboxymethyl)piperazine-2-carboxylic acid has also been shown to have antitumor activity and can induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
4-(Carboxymethyl)piperazine-2-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-(Carboxymethyl)piperazine-2-carboxylic acid is also a relatively inexpensive compound, which makes it an attractive option for use in research. However, 4-(Carboxymethyl)piperazine-2-carboxylic acid has some limitations as well. It has a low solubility in water, which can make it difficult to use in aqueous solutions. 4-(Carboxymethyl)piperazine-2-carboxylic acid can also form complexes with other molecules, which can interfere with the results of experiments.
Future Directions
There are several future directions for research on 4-(Carboxymethyl)piperazine-2-carboxylic acid. One area of research is the development of new methods for the synthesis of 4-(Carboxymethyl)piperazine-2-carboxylic acid. Another area of research is the investigation of the potential therapeutic applications of 4-(Carboxymethyl)piperazine-2-carboxylic acid, especially in the treatment of cancer. Additionally, research could be conducted to investigate the role of 4-(Carboxymethyl)piperazine-2-carboxylic acid in various biochemical pathways and to identify new targets for drug development.
Synthesis Methods
4-(Carboxymethyl)piperazine-2-carboxylic acid can be synthesized by the reaction of piperazine with chloroacetic acid. The reaction takes place in an aqueous solution at a temperature of 80-90°C. The product is then purified by recrystallization. The yield of 4-(Carboxymethyl)piperazine-2-carboxylic acid synthesis is high, and the purity of the product is also high.
Scientific Research Applications
4-(Carboxymethyl)piperazine-2-carboxylic acid has a wide range of applications in scientific research. It is used as a chelating agent for metal ions, especially for zinc and copper ions. 4-(Carboxymethyl)piperazine-2-carboxylic acid can also be used as a buffer in biochemical experiments because it has a pKa value of 6.2. 4-(Carboxymethyl)piperazine-2-carboxylic acid is also used as a building block for the synthesis of various peptides and proteins.
properties
CAS RN |
100828-24-8 |
|---|---|
Product Name |
4-(Carboxymethyl)piperazine-2-carboxylic acid |
Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-(carboxymethyl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C7H12N2O4/c10-6(11)4-9-2-1-8-5(3-9)7(12)13/h5,8H,1-4H2,(H,10,11)(H,12,13) |
InChI Key |
MJNNLNHBBKKFFN-UHFFFAOYSA-N |
SMILES |
C1CN(CC(N1)C(=O)O)CC(=O)O |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



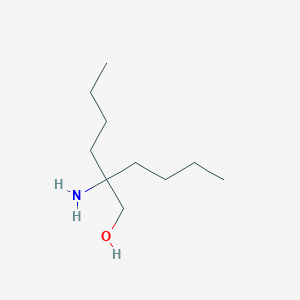
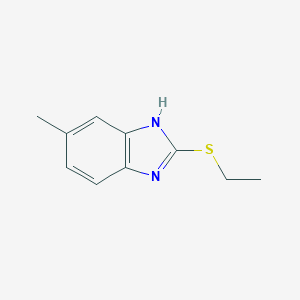
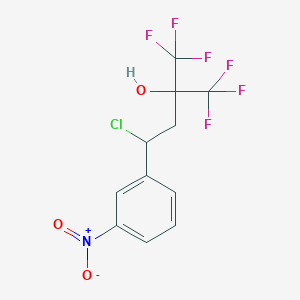
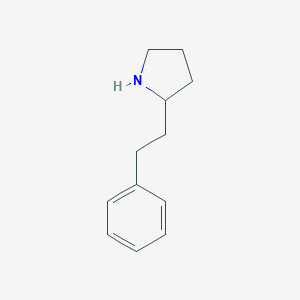
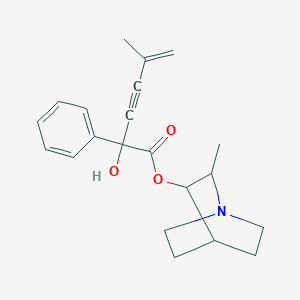
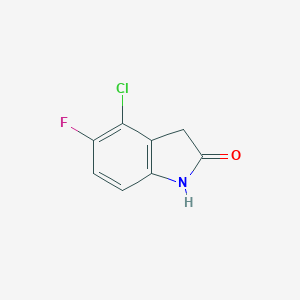
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
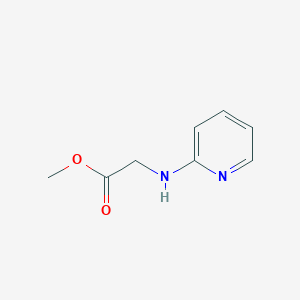
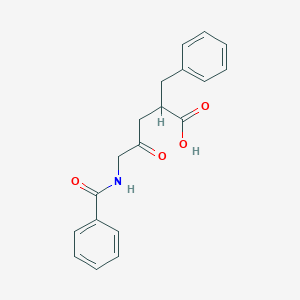
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)
